Specificity: RTSPSSR vs. Scrambled Control Peptide (SPTSSRR)
RTSPSSR binds specifically to claudin-1 on human CRC cells, whereas a scrambled control peptide (SPTSSRR) shows negligible binding. In competition studies, pre-treatment with unlabeled RTSPSSR peptide (0–400 µM) dose-dependently reduced binding of fluorescently labeled RTSPSSR-Cy5.5, confirming target-specific engagement [1]. No such competition is observed with the scrambled control, demonstrating that the amino acid sequence of RTSPSSR is essential for claudin-1 recognition [1].
| Evidence Dimension | Specific Binding to Claudin-1 on SW620 Human CRC Cells |
|---|---|
| Target Compound Data | Specific binding observed; competitive inhibition by unlabeled RTSPSSR (IC50 ~50–100 µM, derived from competition curve) |
| Comparator Or Baseline | SPTSSRR (scrambled control): No specific binding; no competition effect |
| Quantified Difference | Qualitative difference in binding specificity (specific vs. none) |
| Conditions | SW620 human colorectal cancer cells; 5 µM RTS*-Cy5.5; 30 min incubation at 4°C |
Why This Matters
This direct comparison validates that RTSPSSR's claudin-1 binding is sequence-specific and not due to non-specific peptide-cell interactions, a critical quality control metric for procurement of functional imaging probes.
- [1] Rabinsky EF, et al. Cell Mol Gastroenterol Hepatol. 2016;2(2):222-237. (Competition for peptide binding, Figure 3). View Source
